molecular formula C14H22BrN B13407188 1-(3-Bromo-1-adamantyl)pyrrolidine

1-(3-Bromo-1-adamantyl)pyrrolidine

Cat. No.: B13407188
M. Wt: 284.23 g/mol
InChI Key: CIVARSFDXZMBQT-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-adamantyl)pyrrolidine is an organic compound that features a bromine atom attached to an adamantane structure, which is further connected to a pyrrolidine ring. Adamantane is a diamondoid, known for its rigid and stress-free structure, making it a valuable scaffold in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method involves the reaction of 1-adamantanol with 4-bromophenol in the presence of bromoadamantane . Another approach includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce adamantylidene derivatives .

Industrial Production Methods

Industrial production methods for 1-(3-Bromo-1-adamantyl)pyrrolidine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-1-adamantyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1-adamantyl)pyrrolidine involves its interaction with molecular targets through its adamantane and pyrrolidine moieties. The adamantane structure provides rigidity and stability, while the pyrrolidine ring can interact with various biological targets, potentially affecting pathways involved in viral replication or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-1-adamantyl)pyrrolidine is unique due to the combination of the adamantane scaffold and the pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, from synthetic chemistry to medicinal research .

Properties

Molecular Formula

C14H22BrN

Molecular Weight

284.23 g/mol

IUPAC Name

1-(3-bromo-1-adamantyl)pyrrolidine

InChI

InChI=1S/C14H22BrN/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16/h11-12H,1-10H2

InChI Key

CIVARSFDXZMBQT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br

Origin of Product

United States

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